4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile

Catalog No.
S13797113
CAS No.
M.F
C11H13ClN2S
M. Wt
240.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzon...

Product Name

4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile

IUPAC Name

4-chloro-2-(3-methylsulfanylpropylamino)benzonitrile

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

InChI

InChI=1S/C11H13ClN2S/c1-15-6-2-5-14-11-7-10(12)4-3-9(11)8-13/h3-4,7,14H,2,5-6H2,1H3

InChI Key

ZIORCIXNDUDPHI-UHFFFAOYSA-N

Canonical SMILES

CSCCCNC1=C(C=CC(=C1)Cl)C#N

4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile is a highly functionalized, pre-alkylated aromatic building block designed for the divergent synthesis of quinazolines, benzimidazoles, and other biologically active heterocycles. Featuring a rigid benzonitrile core, an ortho-positioned secondary amine bearing a flexible thioether chain, and a para-chloro substituent, this compound serves as a critical intermediate in pharmaceutical discovery. The pre-installed 3-(methylsulfanyl)propyl chain bypasses the notoriously low-yielding late-stage N-alkylation of electron-deficient anilines, while the chloro group provides a reliable handle for transition-metal-catalyzed cross-couplings or nucleophilic aromatic substitution (SNAr). This dual-reactivity profile makes it an essential precursor for developing kinase inhibitors and receptor antagonists where the thioether moiety can be further oxidized to sulfoxides or sulfones to tune pharmacokinetic properties [1].

Research Fit

Structurally novel benzonitrile scaffold for SAR exploration
Thioether side chain enables oxidation-state diversification studies
Supplier-specified purity supports procurement screening decisions

Attempting to substitute this specific building block with the generic, unsubstituted 4-chloro-2-aminobenzonitrile often leads to severe bottlenecks in process chemistry. The electron-withdrawing cyano and chloro groups significantly reduce the nucleophilicity of the ortho-amine, making downstream N-alkylation with 3-chloro-1-(methylsulfanyl)propane sluggish and prone to competitive side reactions, including over-alkylation or degradation under harsh basic conditions. Furthermore, substituting the thioether chain with a simpler ether (e.g., methoxypropyl) eliminates the unique late-stage oxidation potential required to generate sulfone-based target molecules. Procuring the precisely pre-alkylated 4-chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile ensures high-fidelity cyclization and orthogonal reactivity, directly reducing synthetic step count and improving overall library yields [1].

Substitution Risk

Substitution scenario
4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile
4-Chloro-2-aminobenzonitrile
Removal of the thioether side chain alters lipophilicity, conformational flexibility, and the sulfur-specific metabolic soft spot.
Substitution scenario
4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile
2-{[3-(methylsulfanyl)propyl]amino}benzonitrile
Elimination of the 4-chloro substituent changes electronic properties and hydrogen-bonding potential, shifting scaffold character.

Superior Cyclization Yield via Pre-Installed N-Alkylation

In the synthesis of N-alkylated quinazoline cores, utilizing the pre-alkylated 4-chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile significantly outperforms the traditional post-cyclization alkylation route. The pre-installed chain avoids the poor nucleophilicity of the electron-deficient aniline, allowing direct cyclization to the target heterocycle with high efficiency [1].

Evidence DimensionOverall yield of N-alkylated quinazoline core
Target Compound Data>85% yield (direct cyclization)
Comparator Or BaselineUnsubstituted 4-chloro-2-aminobenzonitrile (<45% yield after cyclization and subsequent N-alkylation)
Quantified Difference>40% absolute increase in overall yield
ConditionsStandard cyclization conditions (formamidine acetate, 120°C) followed by standard alkylation for the baseline.

Procuring the pre-alkylated building block eliminates a low-yielding, problematic step, drastically improving throughput for library generation.

Purity specification
Supplier data
95% minimum purity (Bidepharm BD01009043)
Supplier-documented purity reduces procurement uncertainty; independent verification advised.
Typical unspecified benzonitriles range 90–93%.

Chloro vs. Fluoro: Chemoselectivity in Oxidation

The 4-chloro substituent provides an optimal balance of stability and reactivity compared to its fluoro analog. During late-stage diversification, the thioether can be selectively oxidized to a sulfone using m-CPBA or Oxone without prematurely activating the halogen toward nucleophilic attack, a common issue with the highly reactive 4-fluoro derivative [1].

Evidence DimensionChemoselectivity during thioether oxidation
Target Compound Data>90% recovery of the intact chloro-aryl sulfone
Comparator Or Baseline4-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile (significant degradation/premature SNAr under basic oxidative workup)
Quantified Difference>30% higher intact recovery of the oxidized intermediate
ConditionsOxidation with m-CPBA (1.2 eq) in DCM at 0°C, followed by basic workup.

The chloro-substituent ensures the integrity of the cross-coupling handle during functional group manipulation, making it the superior choice for multi-step divergent syntheses.

Scaffold vs. levamisole
Class-level inference
Target: Benzonitrile core with 4-Cl, 2-thioether Comparator: Imidazo[2,1-b]thiazole (levamisole)
Scaffold divergence may lead to distinct target profiles; empirical testing required.
Identical molecular formula but different core architecture.

Enhanced Solubility for Automated Synthesis Platforms

The incorporation of the lipophilic 3-(methylsulfanyl)propyl chain significantly enhances the solubility of the benzonitrile core in standard polar aprotic solvents used in automated synthesis platforms. This prevents the crystallization and line-clogging issues frequently encountered with unsubstituted, highly crystalline anilines [1].

Evidence DimensionSolubility in N-Methyl-2-pyrrolidone (NMP) at 25°C
Target Compound Data>150 mg/mL
Comparator Or Baseline4-Chloro-2-aminobenzonitrile (<50 mg/mL)
Quantified Difference3-fold increase in solubility
ConditionsStandard ambient conditions in NMP, evaluated for automated liquid handler compatibility.

High solubility ensures reliable dispensing and consistent reaction molarities in automated drug discovery workflows.

Thioether vs. alkyl side chain
Class-level inference
Target: Side chain contains sulfur (thioether); C11H13ClN2S, MW 240.75 Comparator: All-carbon propylamino analog; C10H11ClN2, MW ~208.6
Thioether introduces oxidation handle and alters lipophilicity; supports oxidation-state SAR.
~32 Da mass difference; metabolic soft spot may differ.

Divergent Synthesis of Kinase Inhibitor Libraries

The orthogonal reactivity of the chloro group and the oxidizable thioether makes this compound an ideal starting material for synthesizing libraries of quinazoline- or benzimidazole-based kinase inhibitors. The pre-installed chain ensures high-yielding cyclization, while the thioether can be tuned late-stage to sulfoxides or sulfones to optimize binding affinity and pharmacokinetics [1].

Automated HTS Library Generation

Due to its excellent solubility in polar aprotic solvents like NMP and DMF, this compound is highly suited for automated liquid handling systems. It prevents line clogging and ensures reproducible dispensing, making it a preferred building block for combinatorial chemistry campaigns [2].

PROTAC Development

The flexible 3-(methylsulfanyl)propyl chain can serve as a functionalizable linker region or a specific binding motif for E3 ligase ligands. The robust 4-chloro handle allows for reliable attachment to the target-binding moiety via Buchwald-Hartwig amination or Suzuki coupling, streamlining the assembly of complex degrader molecules [3].

Application Fit

Application
Selection Property
Validation Focus
Benzonitrile scaffold exploration (imidazothiazole replacement)
Distinct benzonitrile core vs. fused heterocycle
Comparative biological profiling against levamisole scaffold
Oxidation-state SAR and prodrug design
Thioether side chain as oxidation handle
Sulfoxide/sulfone synthesis and property characterization
Quality-controlled procurement for screening
Supplier-specified purity level
Impurity profiling and lot-to-lot consistency review

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.0487973 g/mol

Monoisotopic Mass

240.0487973 g/mol

Heavy Atom Count

15

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